1-Amino-4-{[4-(methylamino)phenyl]amino}-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid
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Overview
Description
1-Amino-4-{[4-(methylamino)phenyl]amino}-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid is a complex organic compound with a molecular formula of C29H25N3O7S2. This compound is known for its unique structure, which includes an anthracene core substituted with amino and sulfonic acid groups. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-{[4-(methylamino)phenyl]amino}-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Anthracene Core: The anthracene core is synthesized through a series of reactions involving aromatic compounds.
Introduction of Amino Groups: Amino groups are introduced through nitration followed by reduction reactions.
Sulfonation: The sulfonic acid group is introduced via sulfonation reactions using reagents like sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-{[4-(methylamino)phenyl]amino}-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
1-Amino-4-{[4-(methylamino)phenyl]amino}-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-Amino-4-{[4-(methylamino)phenyl]amino}-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid: Similar structure but with a bromine atom instead of a methylamino group.
1-amino-4-(methylamino)anthraquinone: Similar anthraquinone core but lacks the sulfonic acid group.
Uniqueness
1-Amino-4-{[4-(methylamino)phenyl]amino}-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid is unique due to its combination of amino, methylamino, and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in various research and industrial applications.
Properties
CAS No. |
59836-93-0 |
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Molecular Formula |
C21H17N3O5S |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
1-amino-4-[4-(methylamino)anilino]-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C21H17N3O5S/c1-23-11-6-8-12(9-7-11)24-15-10-16(30(27,28)29)19(22)18-17(15)20(25)13-4-2-3-5-14(13)21(18)26/h2-10,23-24H,22H2,1H3,(H,27,28,29) |
InChI Key |
HZKAPKKKJAJPQR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O |
Origin of Product |
United States |
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